OXY]PHENYL}METHYL)AMINE](/img/structure/B502486.png)
[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE is a complex organic compound with a unique structure that combines elements of benzodioxole, ethoxy, phenyl, and tetrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting with the preparation of the benzodioxole and tetrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group may yield a carboxylic acid derivative, while reduction of the tetrazole group may produce an amine derivative.
Applications De Recherche Scientifique
(2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials with unique properties.
Mécanisme D'action
The mechanism of action of (2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE include:
Cresols: These are methylphenol derivatives with similar aromatic structures but different functional groups.
Open-framework metal phosphates: These compounds have similar crystal structures and hydrogen bond networks but differ in their specific chemical compositions.
Uniqueness
The uniqueness of (2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE lies in its combination of benzodioxole, ethoxy, phenyl, and tetrazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H23N5O4 |
---|---|
Poids moléculaire |
445.5g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C24H23N5O4/c1-2-30-23-13-18(15-25-14-17-8-10-20-22(12-17)32-16-31-20)9-11-21(23)33-24-26-27-28-29(24)19-6-4-3-5-7-19/h3-13,25H,2,14-16H2,1H3 |
Clé InChI |
NMUBJKWMVVHXBY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OC4=NN=NN4C5=CC=CC=C5 |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OC4=NN=NN4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.